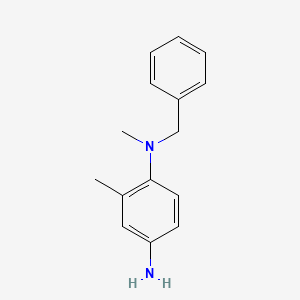

N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine

Vue d'ensemble

Description

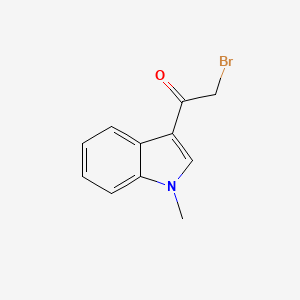

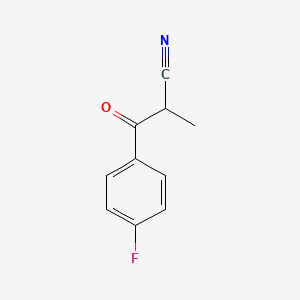

“1-N-benzyl-1-N,2-dimethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C15H18N2 . It is a derivative of benzene, which is a cyclic hydrocarbon with a continuous pi bond .

Synthesis Analysis

The synthesis of benzene derivatives typically involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “1-N-benzyl-1-N,2-dimethylbenzene-1,4-diamine” can be deduced from its name. It contains a benzene ring, which is a six-membered ring with alternating double bonds . Attached to this ring are a benzyl group (a phenyl group attached to a CH2 group), two methyl groups, and two amine groups .Chemical Reactions Analysis

Benzene derivatives can undergo electrophilic aromatic substitution reactions . The aromatic ring wants to be retained during reactions, so benzene does not undergo addition like other unsaturated hydrocarbons . Instead, it can undergo substitution because aromaticity is maintained .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-N-benzyl-1-N,2-dimethylbenzene-1,4-diamine” can be inferred from its structure. As a benzene derivative, it is likely to be a stable compound due to the aromaticity of the benzene ring . Its exact properties, such as melting point, boiling point, and density, would need to be determined experimentally.Applications De Recherche Scientifique

Polyimide Synthesis and Characterization

1-N-benzyl-1-N,2-dimethylbenzene-1,4-diamine is used in the synthesis of new polyimides. These polyimides, derived from diamines like 1-N-benzyl-1-N,2-dimethylbenzene-1,4-diamine, exhibit outstanding properties such as high thermal stability, excellent solubility in a variety of solvents, and the formation of transparent, flexible films. This makes them suitable for applications in high-performance materials (Liaw et al., 2001), (Liaw et al., 2002).

Corrosion Inhibition

The compound is also relevant in the context of corrosion inhibition. Novel synthesized compounds based on this diamine have been investigated for their effectiveness in protecting mild steel in acidic environments. These compounds show high corrosion inhibition efficiency, acting as mixed-type inhibitors, and significantly protect the metal surface by adsorbing onto it (Singh & Quraishi, 2016).

Synthesis of Aromatic Polyimides

Aromatic polyimides synthesized from diamine monomers containing 1-N-benzyl-1-N,2-dimethylbenzene-1,4-diamine display enhanced properties. These properties include solubility in common solvents, high thermal stability, and the ability to form amorphous, strong, and flexible films. Such features make these polyimides suitable for various advanced applications (Pal et al., 2005).

Electrochromic Devices

Modified forms of the compound, such as triphenylamine (TPA) derivatives, have been utilized in the synthesis of novel electroactive aromatic poly(ether sulfone)s. These materials exhibit useful properties like solubility in laboratory solvents, formation of tough and amorphous films, and stability under high temperatures. Such characteristics are beneficial for their application in electrochromic devices which require materials with stable electrochemical properties (Huang et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

1-N-benzyl-1-N,2-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-12-10-14(16)8-9-15(12)17(2)11-13-6-4-3-5-7-13/h3-10H,11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYUBRVHTJEMGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline](/img/structure/B1438185.png)

![3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1438187.png)

![[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1438188.png)

![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1438193.png)

![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1438204.png)